molecular formula C15H11N3O3S B5753251 3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

Cat. No.: B5753251
M. Wt: 313.3 g/mol
InChI Key: YGJKMSYPNYBKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It is a type of thioether derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid in lab experiments is its potential therapeutic properties. It has been shown to have a wide range of effects, making it a versatile compound for research. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research on 3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid. Some possible areas of focus include further studies on its mechanism of action, its potential use as a diagnostic tool, and its potential use in combination with other compounds for therapeutic purposes. In addition, further studies on its toxicity and safety profile are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a versatile compound that has been extensively studied for its potential therapeutic properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-pyridinyl hydrazine with ethyl 2-bromoacetate to form the intermediate compound ethyl 2-(4-pyridinyl)hydrazinecarboxylate. This intermediate is then reacted with thioacetic acid to form the final product.

Scientific Research Applications

3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, and anticancer effects. In addition, it has been studied for its potential use as a diagnostic tool for certain diseases.

Properties

IUPAC Name

3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(20)12-3-1-2-10(8-12)9-22-15-18-17-13(21-15)11-4-6-16-7-5-11/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJKMSYPNYBKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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